Potassium p-tert-butylphenolate

Description

Contextualization within Phenolate (B1203915) Chemistry and Organopotassium Compounds

Phenolates, the conjugate bases of phenols, are a cornerstone of organic chemistry, widely utilized as nucleophiles and bases. alfa-chemistry.com The reactivity of a phenolate is intricately linked to the nature of its substituents and the counter-ion. Potassium phenolates, in particular, are noted for their increased reactivity compared to their sodium or lithium counterparts, a feature attributed to the greater ionic character of the oxygen-potassium bond and the larger size of the potassium cation. wikipedia.org

Organopotassium compounds, characterized by a carbon-potassium bond, are highly reactive reagents in organic synthesis. acs.orgnih.gov While potassium p-tert-butylphenolate is technically an alkali metal salt of a phenol (B47542) and not a true organopotassium compound with a direct carbon-potassium bond, its reactivity profile and applications often overlap with those of organopotassium reagents, particularly in the realm of catalysis and as a strong base. wikipedia.org The chemistry of organosodium and organopotassium compounds has been a subject of interest for their potential in catalytic cross-coupling reactions, offering a more earth-abundant alternative to other organometallic reagents. researchgate.net

Significance of Steric and Electronic Factors of the p-tert-Butyl Group in Phenolate Reactivity and Coordination

The p-tert-butyl group exerts a profound influence on the chemical behavior of the phenolate. This influence is a combination of steric and electronic effects.

Steric Effects: The bulky tert-butyl group provides significant steric hindrance around the phenolate oxygen. This steric bulk can direct the regioselectivity of reactions, preventing reactions at the ortho positions and favoring para-substitution. In coordination chemistry, the steric demand of the tert-butyl group can influence the geometry and stability of metal complexes. researchgate.net

Electronic Effects: The tert-butyl group is an electron-donating group through inductive effects. This electron donation increases the electron density on the aromatic ring and the phenolate oxygen, thereby enhancing its nucleophilicity. However, the lack of alpha-hydrogens in the tert-butyl group means it cannot participate in hyperconjugation, which can be a dominant electron-donating mechanism for other alkyl groups like methyl. quora.com This interplay of inductive and hyperconjugative effects fine-tunes the electronic properties of the phenolate. The electron-donating nature of the tert-butyl group generally enhances the stability and reactivity of the phenolate. nih.gov

These combined steric and electronic effects make potassium p-tert-butylphenolate a valuable tool for chemists seeking to control the outcome of chemical reactions.

Overview of Current Research Trajectories and Potential Applications of Potassium p-tert-Butylphenolate Systems

The unique properties of potassium p-tert-butylphenolate have led to its exploration in several areas of chemical research, with promising potential for various applications.

Catalysis: Potassium alkoxides, including potassium tert-butoxide, are widely used as strong bases and catalysts in organic synthesis. wikipedia.orgatamanchemicals.comevonik.com By extension, potassium p-tert-butylphenolate is being investigated as a catalyst or co-catalyst in reactions such as C-C and C-N cross-coupling reactions. acs.orgnih.gov Its basicity and the coordinating ability of the phenolate oxygen can facilitate key steps in catalytic cycles.

Polymerization: Phenol derivatives are crucial in the polymer industry. wikipedia.orgvinatiorganics.com Potassium alkoxides are known initiators for the anionic polymerization of monomers like ε-caprolactone. researchgate.nettechscience.com The specific structure of potassium p-tert-butylphenolate could offer advantages in controlling polymerization processes, such as acting as a chain stopper to regulate molecular weight due to its monofunctional nature. wikipedia.org Research is also exploring the use of potassium salts as initiators in emulsion polymerization. calibrechem.com

Materials Science: The incorporation of the bulky and hydrophobic tert-butylphenol moiety can impart desirable properties to materials. There is growing interest in developing novel materials for applications such as potassium-ion batteries, where the diverse coordination chemistry of potassium can be advantageous. rsc.orgmdpi.com While not a direct application of the isolated compound, the structural motifs derived from potassium p-tert-butylphenolate could be integrated into advanced materials.

Data Tables

Table 1: Physicochemical Properties of p-tert-Butylphenol

| Property | Value |

|---|---|

| IUPAC Name | 4-(tert-butyl)phenol |

| CAS Number | 98-54-4 |

| Molecular Formula | C₁₀H₁₄O |

| Molar Mass | 150.221 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 99.5 °C |

| Boiling Point | 239.8 °C |

| Solubility in water | 0.6 g/L (20 °C) |

Data sourced from wikipedia.orgnih.gov

Table 2: Properties of Potassium tert-butoxide

| Property | Value |

|---|---|

| IUPAC Name | Potassium 2-methylpropan-2-olate |

| CAS Number | 865-47-4 |

| Molecular Formula | C₄H₉KO |

| Molar Mass | 112.21 g/mol |

| Appearance | Colorless solid |

| Melting Point | 256 °C (decomposes) |

| pKa of conjugate acid (tert-butanol) | ~17 in H₂O |

Data sourced from wikipedia.orgatamanchemicals.com

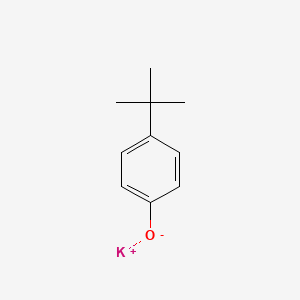

Structure

3D Structure of Parent

Properties

CAS No. |

3130-29-8 |

|---|---|

Molecular Formula |

C10H13KO |

Molecular Weight |

188.31 g/mol |

IUPAC Name |

potassium;4-tert-butylphenolate |

InChI |

InChI=1S/C10H14O.K/c1-10(2,3)8-4-6-9(11)7-5-8;/h4-7,11H,1-3H3;/q;+1/p-1 |

InChI Key |

YPPBVACKXHPUGV-UHFFFAOYSA-M |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)[O-].[K+] |

Origin of Product |

United States |

Synthetic Methodologies for Potassium P Tert Butylphenolate and Its Precursors

Synthesis of p-tert-Butylphenol

The primary industrial route to p-tert-butylphenol is the Friedel-Crafts alkylation of phenol (B47542). This electrophilic aromatic substitution reaction introduces a tert-butyl group onto the phenol ring. The position of the tert-butyl group (ortho, meta, or para) is influenced by the choice of catalyst, alkylating agent, and reaction conditions.

Alkylation Strategies and Reaction Conditions

The alkylation of phenol to produce p-tert-butylphenol can be achieved using various alkylating agents, with isobutylene (B52900) and tert-butanol (B103910) being the most common. The choice of catalyst plays a crucial role in the selectivity and efficiency of the reaction.

Using Isobutylene as the Alkylating Agent:

The reaction of phenol with isobutylene is a widely used industrial method. wikipedia.org Acid catalysts are essential for this process. While strong mineral acids like sulfuric acid can be used, solid acid catalysts and clays (B1170129) are often preferred to minimize corrosion and simplify product purification. google.com For instance, acid-activated clay catalysts have been employed in the reaction of phenol with a gaseous mixture of butene isomers containing isobutylene. wikipedia.org The use of an aluminum phenoxide catalyst, prepared by reacting aluminum metal with phenol, has also been reported for the reaction with isobutylene, particularly for the synthesis of 2,6-di-tert-butylphenol (B90309). slideshare.netresearchgate.net

Using tert-Butanol as the Alkylating Agent:

Tert-butanol serves as another effective alkylating agent for phenol. This reaction is also catalyzed by acids. A variety of catalysts have been investigated to optimize the yield and selectivity for p-tert-butylphenol. These include:

Modified Clay Catalysts: Fe-bentonite has been shown to be an excellent catalyst, achieving 100% tert-butanol conversion with 81% selectivity for p-tert-butylphenol at 80°C. nih.govwikipedia.org

Zeolites: Zeolite Beta has demonstrated high activity for this alkylation. unc.edu

Deep Eutectic Solvents: A deep eutectic solvent composed of choline (B1196258) bisulfate and p-toluenesulfonic acid can catalyze the reaction at a mild temperature of 30°C, achieving a 99.5% conversion of tert-butanol. google.com

Phosphorus Pentoxide: In an autoclave reactor, phosphorus pentoxide has been used as a catalyst, resulting in a phenol conversion of 60-70% and a selectivity for p-tert-butylphenol of over 60%. google.comlibretexts.org

The reaction conditions, including temperature, molar ratio of reactants, and reaction time, are critical parameters that are optimized for each catalytic system to maximize the yield of the desired p-tert-butylphenol isomer. For example, with an ionic liquid catalyst, a maximum phenol conversion of 86% with 57.6% selectivity to 4-tert-butylphenol (B1678320) was achieved at 70°C. chemrxiv.org

Interactive Data Table: Alkylation of Phenol for p-tert-Butylphenol Synthesis

| Alkylating Agent | Catalyst | Temperature (°C) | Phenol Conversion (%) | p-tert-Butylphenol Selectivity (%) | Reference |

| tert-Butanol | Fe-bentonite | 80 | 100 (TBA conversion) | 81 | nih.govwikipedia.org |

| tert-Butanol | Zeolite Beta | Not specified | High activity | Not specified | unc.edu |

| tert-Butanol | Choline bisulfate/p-TsOH | 30 | 99.5 (TBA conversion) | Not specified | google.com |

| tert-Butanol | Phosphorus pentoxide | 230 | 60-70 | >60 | google.comlibretexts.org |

| tert-Butanol | Ionic Liquid | 70 | 86 | 57.6 | chemrxiv.org |

| Isobutylene | Acid-activated clay | Not specified | Not specified | Not specified | wikipedia.org |

| Isobutylene | Aluminum phenoxide | 90-125 | Not specified | Not specified | slideshare.netresearchgate.net |

Preparation of Potassium p-tert-Butylphenolate

Potassium p-tert-butylphenolate is the potassium salt of p-tert-butylphenol. It is typically prepared by the deprotonation of the phenolic hydroxyl group using a suitable potassium base.

Deprotonation Reactions Utilizing Potassium Bases

The acidic proton of the hydroxyl group in p-tert-butylphenol can be removed by a variety of potassium bases to form the corresponding potassium phenoxide. The choice of base depends on the desired reaction conditions and the scale of the synthesis.

Common potassium bases that can be used for this deprotonation include:

Potassium Hydroxide (B78521) (KOH): The reaction of a phenol with a concentrated aqueous solution of potassium hydroxide is a straightforward method for the preparation of potassium phenoxide.

Potassium Metal: In an inert solvent, potassium metal can react with p-tert-butylphenol to produce potassium p-tert-butylphenolate and hydrogen gas. This method is often used for the preparation of anhydrous potassium alkoxides. google.com

Potassium Hydride (KH): Potassium hydride is a powerful non-nucleophilic base that can effectively deprotonate alcohols and phenols.

Potassium bis(trimethylsilyl)amide (KHMDS): KHMDS is a strong, sterically hindered, non-nucleophilic base that is soluble in many organic solvents and is effective for deprotonation reactions. google.comcommonorganicchemistry.comnih.gov

The reaction is typically carried out in an inert solvent, and the resulting potassium p-tert-butylphenolate may be isolated as a solid or used in solution for subsequent reactions.

In Situ Generation Protocols for Catalytic or Mechanistic Studies

The in situ generation of potassium p-tert-butylphenolate is a valuable technique in catalytic and mechanistic studies, as it allows for the use of the active phenoxide species without the need for its isolation. While specific protocols for the in situ generation of potassium p-tert-butylphenolate for such studies are not extensively detailed in the literature, the general principles of its formation can be applied.

For catalytic applications, potassium p-tert-butylphenolate can be generated in the reaction mixture by adding a potassium base, such as potassium tert-butoxide or potassium hydroxide, to a solution containing p-tert-butylphenol. organic-chemistry.org The resulting phenoxide can then act as a catalyst or a co-catalyst in various organic transformations. For instance, potassium alkoxides have been used as catalysts in polymerization reactions and trifluoromethylation reactions. nih.govorganic-chemistry.org

Mechanistic investigations often require precise control over the concentration of the active species. In such cases, potassium p-tert-butylphenolate can be generated in situ by the reaction of p-tert-butylphenol with a stoichiometric amount of a strong potassium base like KHMDS in an anhydrous, aprotic solvent. nih.gov The progress of the reaction can then be monitored to understand the role of the phenoxide in the reaction mechanism. The study of the kinetics of reactions involving phenoxides, such as the reaction of 2,6-di-tert-butylphenol with methyl acrylate (B77674) in the presence of potassium 2,6-di-tert-butylphenolate, provides insight into the catalytic role of the phenoxide. organic-chemistry.org The in situ generation of catalysts is a common strategy in modern organic synthesis to improve reaction efficiency and robustness. organic-chemistry.org

Coordination Chemistry and Ligand Design Principles

Fundamental Coordination Modes and Speciation of p-tert-Butylphenolate Anions

The p-tert-butylphenolate anion, acting as a ligand, exhibits several fundamental coordination modes, primarily dictated by the nature of the metal center, the stoichiometry of the reaction, and the solvent system employed. The most common mode is as a monodentate ligand, where the phenoxide oxygen atom donates a lone pair of electrons to the metal center. This is frequently observed in the formation of simple metal phenoxide complexes.

However, the phenoxide oxygen is also capable of acting as a bridging ligand (μ-OAr) between two or more metal centers. This bridging can occur in a μ₂-fashion, linking two metals, or even a μ₃-fashion in more complex clusters. This behavior is particularly prevalent in the formation of polynuclear aggregates, especially with alkali and alkaline earth metals. For instance, in certain calixarene (B151959) complexes, which are macrocycles built from phenol (B47542) units, the deprotonated phenolate (B1203915) groups can bridge multiple metal ions, contributing to the formation of large, intricate cluster structures. nih.govresearchgate.net The specific conformation adopted by the ligand, such as the "pleated-loop" in some calix nih.govarene complexes, facilitates these bridging interactions. nih.gov

The speciation of p-tert-butylphenolate in solution is a dynamic equilibrium involving the free anion, ion pairs with the metal cation, and larger aggregates. The formation of these species is highly dependent on the solvent's polarity and coordinating ability. In non-polar solvents, ion pairing and aggregation are favored, whereas polar, coordinating solvents can break up these aggregates by solvating the metal centers, leading to the predominance of monomeric species.

Synthesis and Structural Elucidation of Metal Complexes Incorporating p-tert-Butylphenolate Ligands

The p-tert-butylphenolate ligand has been successfully incorporated into a wide variety of metal complexes, spanning the s-block, d-block, and f-block elements. The synthesis of these complexes typically involves the deprotonation of p-tert-butylphenol or a more complex ligand containing this moiety, followed by reaction with a suitable metal salt.

Alkali Metal Complexes (e.g., Lithium, Sodium, Potassium)

Alkali metal complexes of p-tert-butylphenolate are often used as synthetic intermediates or studied for their interesting structural chemistry, which is dominated by the formation of aggregates. The structures of these complexes are influenced by the size of the alkali metal ion. For example, studies on p-tert-butyltetrathiacalix rsc.orgarene complexes have shown that while lithium and sodium form similar structures, the larger potassium, rubidium, and cesium ions form more complex aggregates. researchgate.net The potassium complex, for instance, features two K⁺ ions sandwiched between two calixarene moieties. researchgate.net The synthesis of these complexes often involves the reaction of the parent phenol with an alkali metal hydride, alkoxide, or the elemental metal. For instance, alkali metal tert-butoxides are common reagents for the deprotonation of phenol derivatives to form the corresponding alkali metal phenoxides. nih.gov

Transition Metal Complexes (e.g., Copper, Iron, Platinum, Palladium, Iridium)

The coordination chemistry of p-tert-butylphenolate with transition metals is exceptionally rich, leading to complexes with diverse geometries and applications, particularly in catalysis.

Copper: Copper(II) complexes with ligands derived from salicylaldehydes, including those with tert-butyl substituents, have been synthesized and structurally characterized. For example, a ternary copper(II) complex with a tridentate thiosemicarbazonate ligand derived from 3,5-di-tert-butylsalicylaldehyde exhibits a five-coordinate, distorted trigonal bipyramidal geometry. capes.gov.br Dinuclear copper(I) complexes bridged by phosphanophenolate ligands containing tert-butyl groups have also been prepared. nahrainuniv.edu.iq

Iron: While specific examples with simple p-tert-butylphenolate are less common, the principles of using bulky ligands to control the coordination environment around iron are well-established. Bulky β-diketiminate ligands, which feature tert-butyl groups, have been instrumental in stabilizing rare three-coordinate iron(II) and iron(III) complexes. berkeley.edu These studies demonstrate that the steric bulk is crucial for preventing the formation of higher-coordinate species. Four-coordinate monovalent iron carbonyl complexes have also been isolated using bulky tris(pyrazolyl)borate ligands. nih.gov

Platinum: A variety of platinum(II) complexes featuring tert-butylated phenolate or related ligands have been synthesized. Square-planar σ-aryl platinum complexes with a 3,5-di-tert-butyl-4-hydroxyphenyl group have been prepared and characterized. ucsd.edu Platinum(II) diimine complexes with catecholate ligands bearing tert-butyl groups on the bipyridine ligand have also been studied extensively, revealing interesting electrochemical and spectroscopic properties. nih.gov The design of tetradentate Pt(II) complexes for applications in organic light-emitting diodes (OLEDs) often incorporates tert-butyl groups to enhance molecular rigidity and photophysical properties.

Palladium: Palladium complexes are of great interest in catalysis, and ligands incorporating the p-tert-butylphenolate motif or related bulky groups are frequently employed. While direct complexes with simple p-tert-butylphenolate are precursors, more complex ligands are common. For example, monomeric arylpalladium(II) halide complexes stabilized by a single, bulky tri-tert-butylphosphine (B79228) ligand have been isolated and shown to be key intermediates in cross-coupling reactions. The synthesis of various palladium(II) complexes often involves ancillary ligands with bulky substituents, such as tert-butyl isocyanide, to confer stability and influence reactivity.

Iridium: Iridium complexes with phenoxide ligands often feature phosphine (B1218219) co-ligands. For instance, iridium(I) complexes with 2-hydroxyphenyl-di-t-butylphosphine have been synthesized, which undergo C-H activation and react with small molecules. The synthesis of water-soluble iridium(III) complexes for applications in electrogenerated chemiluminescence often involves derivatized bipyridine ligands, sometimes including tert-butyl groups to tune their properties.

Lanthanide and Alkaline Earth Metal Complexes (e.g., Yttrium, Calcium)

Lanthanides: Lanthanide complexes with p-tert-butylphenolate and related ligands are explored for their catalytic activity, particularly in polymerization reactions. Yttrium complexes with 2,4-di-tert-butylphenolate ligands have been shown to catalyze ring-opening polymerization. Dinuclear lanthanide(III)-copper(I) complexes (Ln = Y, La, Sm, Yb) bridged by phosphanophenolate ligands containing two tert-butyl groups have been synthesized, demonstrating the ability of these ligands to support heterobimetallic structures. nahrainuniv.edu.iq Lanthanide tris(phenolate) complexes, including those with tert-butyl groups, have been used as single-component initiators for ring-opening polymerization of lactones. rsc.org

Alkaline Earth Metals: The chemistry of heavier alkaline earth metals has seen significant advances, with a focus on developing catalysts from these low-cost, low-toxicity elements. Calcium and strontium complexes with 2,4-di-tert-butylphenolate have been synthesized and structurally characterized. For example, [Ca(DBP)₂(THF)₄] is a six-coordinate trans-octahedral monomer, while a related dimeric calcium complex contains two seven-coordinate metal centers. These complexes have been shown to be active catalysts for the ring-opening polymerization of rac-lactide.

Influence of the p-tert-Butyl Substituent on Metal-Phenolate Coordination Geometry and Electronic Structure

The p-tert-butyl substituent, while remote from the coordinating oxygen atom, exerts a profound influence on the properties of the resulting metal complexes through a combination of steric and electronic effects.

Steric Effects: The most significant contribution of the tert-butyl group is its steric bulk. This bulk can:

Control Coordination Number: By creating a sterically crowded environment around the metal center, the tert-butyl group can prevent the coordination of additional ligands, stabilizing lower coordination numbers. This is evident in the formation of three-coordinate iron complexes with bulky β-diketiminates. berkeley.edu

Influence Complex Geometry: The steric hindrance can force ligands and metal centers into specific, often distorted, geometries to minimize steric repulsion.

Prevent Aggregation: In some cases, the bulky groups can inhibit the formation of polynuclear aggregates or oligomers in solution, favoring the formation of monomeric species which often exhibit higher reactivity in catalysis. The introduction of bulky tert-butyl groups on tetradentate platinum(II) complexes has been shown to restrict intermolecular stacking.

Modify Reactivity: The steric environment can dictate the accessibility of the metal center to substrates in catalytic reactions, thereby influencing both the activity and selectivity of the catalyst.

Electronic Effects: The tert-butyl group is generally considered to be electron-donating through an inductive effect (+I). This effect increases the electron density on the phenolate oxygen, which can lead to:

Stronger Metal-Ligand Bonds: A more electron-rich phenoxide oxygen is a stronger donor, potentially leading to a more robust metal-oxygen bond.

Tuning of Redox Potentials: The electron-donating nature of the substituent can influence the redox potential of the metal center, making it easier to oxidize.

The interplay of these steric and electronic effects is crucial. For instance, in a series of group 4 complexes with a biphenolate phosphine ligand, switching a phenyl group on the phosphorus for a tert-butyl group resulted in a profound effect on the complex conformation and reactivity in polymerization catalysis.

Rational Design of Multi-dentate Phenolate Ligands Featuring p-tert-Butyl Moieties

The predictable influence of the p-tert-butyl group makes it a valuable component in the rational design of polydentate ligands. By incorporating p-tert-butylphenol units into larger molecular frameworks, chemists can create ligands with tailored properties for specific applications.

The design principles often involve:

Varying the Donor Set: p-tert-butylphenolate moieties are combined with other donor atoms (N, P, S) to create ligands with specific coordination preferences (e.g., N,O,P or O,P,O). Tris(phenolate)amine ligands, for example, provide a tetradentate N,O₃ coordination environment.

Introducing Chirality: Chiral backbones can be used to synthesize chiral ligands for asymmetric catalysis.

Building Complex Architectures: The p-tert-butylphenol unit is a common building block for calixarenes, which are macrocyclic ligands capable of encapsulating metal ions or small molecules. The tert-butyl groups on the "upper rim" of the calixarene enhance its solubility in non-polar solvents and create a hydrophobic cavity.

The synthesis of these multidentate ligands often involves condensation reactions, such as the Mannich reaction, to link phenol units with amines or other functional groups. The resulting ligands have been used to synthesize a vast range of metal complexes with applications in polymerization catalysis, berkeley.edu magnetic materials, and bioinorganic modeling.

Catalytic Applications in Organic Transformations

Potassium p-tert-Butylphenolate as a Base Catalyst in Organic Synthesis

The basicity of potassium p-tert-butylphenolate, derived from p-tert-butylphenol, makes it a valuable reagent for reactions requiring the abstraction of a proton. Its bulky tert-butyl group often imparts unique selectivity in these transformations.

Potassium p-tert-butylphenolate is effective in deprotonating carbon acids to generate carbanions, which are key intermediates in numerous carbon-carbon bond-forming reactions. The resulting phenolate (B1203915) is a relatively poor nucleophile due to steric hindrance and delocalization of the negative charge into the aromatic ring, which minimizes side reactions. This characteristic is particularly advantageous in reactions where the generated carbanion is intended to react with other electrophiles.

For instance, in base-catalyzed C-alkylation reactions of potassium enolates with styrenes, a strong potassium base like potassium tert-butoxide is used to generate the initial potassium enolate. rsc.org While not directly potassium p-tert-butylphenolate, the principle of using a strong potassium base to generate a key nucleophilic intermediate is analogous. The choice of a potassium base is crucial, as the electropositivity of potassium enhances the reactivity of the resulting enolate compared to lithium or sodium analogues. researchgate.net

In elimination reactions, particularly those following the E2 (bimolecular elimination) mechanism, the choice of base is critical in determining the regioselectivity of the resulting alkene. The E2 reaction is a single-step process where a base removes a proton, and a leaving group departs simultaneously, leading to the formation of a double bond. libretexts.orgmasterorganicchemistry.com

Potassium p-tert-butylphenolate, similar to the well-known bulky base potassium tert-butoxide, is expected to favor the formation of the Hofmann product (the less substituted alkene) over the Zaitsev product (the more substituted alkene). khanacademy.orgyoutube.com This preference is due to the steric hindrance of the bulky base, which makes it more difficult to access the more sterically hindered internal protons required to form the Zaitsev product. Instead, the base preferentially abstracts a less hindered proton from a terminal carbon. khanacademy.orgyoutube.com

The rate of an E2 reaction is dependent on the concentration of both the substrate and the base. libretexts.orgmasterorganicchemistry.com The requirement for an anti-periplanar arrangement of the proton and the leaving group is a key stereoelectronic factor governing these reactions. libretexts.orgmasterorganicchemistry.comlibretexts.org

| Reaction Type | Role of Potassium p-tert-butylphenolate | Key Factors |

| Deprotonation | Acts as a strong base to generate carbanions/enolates. | Steric hindrance of the base minimizes side reactions. |

| E2 Elimination | Favors formation of the less substituted (Hofmann) alkene. | Steric bulk of the phenolate directs regioselectivity. |

Role as a Ligand in Transition Metal-Mediated Catalysis

The phenolate oxygen of potassium p-tert-butylphenolate can coordinate to transition metals, allowing it to function as a ligand. Ligands play a crucial role in catalysis by modulating the electronic and steric properties of the metal center, thereby influencing the activity, selectivity, and stability of the catalyst. researchgate.netmdpi.commdpi.com

In Ullmann-type cross-coupling reactions, which form carbon-oxygen or carbon-sulfur bonds, a base is often required. researchgate.net While potassium p-tert-butylphenolate can act as the base, the phenolate itself can also be a substrate or part of a more complex ligand system. For example, in Ullmann C-O cross-coupling reactions, a phenolate is coupled with an aryl halide, often catalyzed by copper or palladium. researchgate.netresearchgate.net The specific conditions, including the base and ligands present, are critical for the success of these reactions. researchgate.netnih.gov

The development of general and reliable methods for biheteroaryl synthesis highlights the importance of carefully selected ligands and additives in cross-coupling reactions. nih.gov

In oxidation catalysis, phenolate ligands can support metal centers in various oxidation states. For example, the oxidation of 2,6-di-tert-butylphenol (B90309) can be catalyzed by systems involving a potassium base. researchgate.net While this example doesn't directly use potassium p-tert-butylphenolate as a catalyst, it demonstrates the involvement of phenolates in oxidation processes.

In the context of hydrogenation, potassium tert-butoxide has been shown to catalyze the hydrogenation of ketones. lanl.gov The mechanism involves the activation of molecular hydrogen by the base. It is plausible that potassium p-tert-butylphenolate could exhibit similar reactivity, acting as a catalyst in hydrogenation reactions.

Recent research has shown the utility of phenolate-based systems in photocatalytic defluoroalkylation and hydrodefluorination reactions. nih.gov In one study, an o-phosphinophenolate was used as a photoredox catalyst. nih.govresearchgate.net Comparison with tert-butylphenolate revealed that the electronic properties of the phenolate are crucial for the catalytic activity. nih.gov While potassium p-tert-butylphenolate itself was not the primary catalyst, the study highlights the potential for phenolate derivatives to participate in C-F bond activation, a significant challenge in organic synthesis. These reactions often require a base, and a potassium base like potassium tert-butoxide was found to be effective. nih.gov

| Catalytic Reaction | Role of Potassium p-tert-butylphenolate/Related Phenolates | Metal | Key Findings |

| Ullmann C-O Coupling | Can act as a base or the phenolate substrate. | Cu, Pd | The choice of base and ligands is crucial for efficient coupling. researchgate.netresearchgate.netnih.gov |

| Oxidation | Phenolate can act as a ligand for the metal catalyst. | - | Phenolate-based systems can be effective in oxidation reactions. researchgate.net |

| Hydrogenation | Can potentially act as a base catalyst. | - | Similar potassium alkoxides catalyze ketone hydrogenation. lanl.gov |

| Defluoroalkylation | Phenolate derivatives can act as photoredox catalysts. | - | Phenolates are involved in C-F bond activation under photocatalytic conditions. nih.gov |

Polymerization Initiator and Catalyst Studies

Anionic Ring-Opening Polymerization (ROP) of Cyclic Esters (e.g., Lactide, ε-Caprolactone, δ-Valerolactone)

Potassium p-tert-butylphenolate is an effective initiator for the anionic ring-opening polymerization (ROP) of various cyclic esters, including lactide, ε-caprolactone, and δ-valerolactone. This process is crucial for producing biodegradable and biocompatible polyesters like polylactide (PLA) and polycaprolactone (PCL), which have widespread applications. The effectiveness of potassium-based initiators, such as potassium tert-butoxide, a compound analogous in function to potassium p-tert-butylphenolate, has been demonstrated in the ROP of ε-caprolactone. researchgate.nettechscience.com Similarly, potassium complexes have been shown to be extremely active catalysts for the ROP of L-lactide, enabling polymerization to occur within minutes. mdpi.comnih.govnih.gov

The polymerization process is influenced by several factors, including the choice of solvent. For instance, in the ROP of lactide catalyzed by certain potassium complexes, toluene was found to be a more effective solvent than THF or CH₂Cl₂. mdpi.com The nature of the substituents on the phenolate (B1203915) ligand can also impact the catalytic activity, with bulky groups sometimes enhancing the activity of the potassium complexes. nih.gov

The initiation of anionic ROP by potassium phenolates can proceed through different mechanisms. A common pathway is the nucleophilic attack of the phenolate anion on the carbonyl carbon of the cyclic ester. This attack leads to the opening of the ring and the formation of an active propagating species, typically an alkoxide. In the anionic polymerization of ε-caprolactone, the ring-opening occurs exclusively at the acyl-oxygen bond, and the growing species are alkoxide anions. researchgate.net

In some cases, particularly in the absence of a co-initiator like an alcohol, an unusual anionic mechanism has been observed with potassium-based catalysts. mdpi.comnih.govnih.gov This involves the deprotonation of the monomer by the initiator, generating an enolate from the lactide, which then initiates the polymerization. mdpi.comnih.govnih.gov When a co-initiator such as benzyl alcohol is present, a mixture of mechanisms, including the anionic and an activated monomer mechanism, can occur. At higher ratios of co-initiator to catalyst, the activated monomer mechanism may become dominant. mdpi.comnih.gov

Achieving control over polymer molecular weight and maintaining a narrow molecular weight distribution (low polydispersity index, PDI) are critical for tailoring the final properties of the polymer. In polymerizations initiated by phenolate systems, these parameters are influenced by factors such as the monomer-to-initiator ratio, reaction temperature, and the presence of additives. For instance, in the ROP of lactide, a direct relationship between the catalyst-to-monomer ratio and the resulting molecular weights has been observed, which is characteristic of a living polymerization. mdpi.com

The aggregation of the initiator can affect the number of active centers available for polymerization, which in turn influences the molecular weight. mdpi.com The use of crown ethers in conjunction with potassium-based initiators can help to limit this aggregation, leading to better control over the polymerization process. mdpi.comnih.gov For example, the combination of potassium tert-butoxide with 18-crown-6 has been shown to improve control over the ROP of ε-caprolactone, resulting in polymers with higher molecular weights and narrower distributions compared to using the initiator alone. techscience.com

| Catalyst | [L-LA]:[Cat] Ratio | Co-initiator | Conversion (%) | Mn (g/mol) | PDI (Mw/Mn) |

|---|---|---|---|---|---|

| K2 | 500 | None | 94 | 38,500 | - |

| K2 | 500 | BnOH (1 equiv.) | 96 | 18,700 | - |

Stereocontrol in the polymerization of chiral monomers like lactide is crucial as it dictates the properties of the resulting polylactide. Different stereoisomers of PLA (isotactic, syndiotactic, atactic, and heterotactic) exhibit distinct physical characteristics. Metal complexes incorporating phenolate ligands have been extensively studied for their ability to induce stereoselectivity in the ROP of racemic lactide. rsc.orgresearchgate.net For example, yttrium complexes with alkoxy-amino-bis(phenolate) ligands have been shown to produce heterotactic-rich polylactic acid from racemic lactide. rsc.orgresearchgate.net

Potassium complexes have also demonstrated potential for isoselective ROP of racemic lactide. mdpi.com Certain potassium amidate complexes have achieved isoselectivity (Pm) values ranging from 0.54 to 0.76. mdpi.com Sodium and potassium tetradentate aminobisphenolate ion-paired complexes have also been effective catalysts for the isoselective ROP of racemic lactide, achieving a Pm of up to 0.82. doi.org The stereocontrol is often influenced by the ligand structure and the reaction conditions, such as temperature.

Block Copolymer Synthesis via Living Anionic Polymerization

Potassium p-tert-butylphenolate and its analogues can initiate the living anionic polymerization of cyclic esters, making them suitable for the synthesis of block copolymers containing polyester segments. For example, a living poly(ε-caprolactone) chain initiated with a potassium phenolate could subsequently initiate the polymerization of another monomer, such as lactide, to form a diblock copolymer. The success of this sequential polymerization depends on the relative reactivity of the monomers and the stability of the living chain end. mdpi.com

Influence of Phenolate Counterions and Aggregation States on Polymerization Kinetics

The kinetics of anionic ROP are significantly influenced by the nature of the counterion associated with the propagating chain end. d-nb.info In the case of potassium phenolate initiators, the potassium cation (K⁺) plays a crucial role. The size and charge density of the counterion affect the degree of ion pairing with the growing polymer chain's alkoxide end. Looser ion pairs, which can be promoted by more polar solvents or the addition of crown ethers, generally lead to faster polymerization rates as the active anionic center is more accessible. d-nb.info

The aggregation of the initiator and the propagating species is another critical factor affecting polymerization kinetics. mdpi.com Alkali metal alkoxides, including potassium phenolates, are known to form aggregates in solution. These aggregates can be in equilibrium with more active, less aggregated or monomeric species. The degree of aggregation, and thus the concentration of active species, can be influenced by the solvent, temperature, and the concentration of the initiator. mdpi.com This aggregation can lead to complex kinetic behavior and can also affect the control over the molecular weight of the resulting polymer. mdpi.com

Coordination-Insertion Mechanisms in Ring-Opening Polymerization Facilitated by Phenolate Complexes

In addition to anionic mechanisms, phenolate complexes can also facilitate ROP through a coordination-insertion mechanism, particularly with metal centers that act as Lewis acids. ijcrt.orgmdpi.com This mechanism involves the initial coordination of the cyclic ester monomer to the metal center of the catalyst. ijcrt.org Following coordination, the monomer is inserted into the metal-alkoxide or metal-phenolate bond. ijcrt.orgnih.gov This process typically involves the nucleophilic attack of the alkoxide or phenolate group on the coordinated monomer's carbonyl carbon, leading to the cleavage of the acyl-oxygen bond of the ester. ijcrt.org

This mechanism is well-established for a variety of metal alkoxide initiators. ijcrt.orgacs.orgacs.org While potassium itself is not a strong Lewis acid, potassium phenolate can be part of a more complex catalytic system where another metal center facilitates the coordination-insertion pathway. In such systems, the phenolate ligand can influence the electronic and steric environment of the metal center, thereby affecting the catalytic activity and stereoselectivity of the polymerization. rsc.org

Mechanistic Investigations and Kinetic Studies

Elucidation of Reaction Pathways and Intermediates for Potassium p-tert-Butylphenolate Systems

The reaction pathways involving potassium p-tert-butylphenolate are diverse and highly dependent on the nature of the reactants and reaction conditions. As a strong base and a nucleophile, it can participate in a variety of reactions, including etherification, esterification, and carbon-carbon bond-forming reactions. The primary reactive species is the p-tert-butylphenoxide anion, which can exist in different states in solution, influencing the reaction pathway.

Intermediates in reactions involving phenolates can be transient and difficult to isolate. In the context of the Kolbe-Schmitt reaction, where a phenoxide is carboxylated, the reaction is thought to proceed through the formation of a complex between the phenoxide and carbon dioxide. While direct studies on potassium p-tert-butylphenolate are scarce, research on related di-tert-butylphenols suggests the formation of such intermediate complexes.

Kinetic Modeling and Rate Constant Determination in Phenolate-Catalyzed Reactions

Kinetic modeling is a powerful tool for understanding the mechanism of a reaction and for determining the rate constants of its elementary steps. For reactions catalyzed by phenolates, the kinetic models can be complex, often involving multiple equilibria and reaction pathways.

The determination of rate laws and rate constants from experimental data is a fundamental aspect of kinetics. masterorganicchemistry.comlibretexts.org This typically involves systematically varying the concentrations of reactants and catalysts and measuring the initial reaction rates. For phenolate-catalyzed reactions, the rate law can be complex due to the involvement of ion pairs and their different reactivities.

Table 1: Illustrative Kinetic Parameters for a Phenolate-Catalyzed Reaction (Hypothetical)

| Parameter | Value | Description |

| Rate Law | Rate = k[Substrate][Catalyst]^n | General form of the rate law. |

| k (Rate Constant) | Varies | Dependent on temperature and solvent. |

| n (Order of Reaction) | Typically 1 or 2 | Reflects the molecularity of the rate-determining step. |

| Activation Energy (Ea) | Varies | Energy barrier for the reaction. |

This table is for illustrative purposes only, as specific data for potassium p-tert-butylphenolate were not found in the provided search results.

Influence of Solvation and Aggregation States on Reaction Kinetics and Selectivity

The solvent plays a critical role in reactions involving ionic species like potassium p-tert-butylphenolate. The ability of the solvent to solvate the potassium cation and the phenoxide anion can significantly influence the state of the ion pair and, consequently, the reaction kinetics and selectivity.

In non-polar solvents, potassium p-tert-butylphenolate is likely to exist predominantly as tight contact ion pairs or even larger aggregates. In this state, the nucleophilicity of the phenoxide anion may be reduced due to strong association with the cation. In contrast, polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), can effectively solvate the potassium cation, leading to the formation of more reactive solvent-separated ion pairs or even free ions.

The formation of ion pairs is a dynamic equilibrium process. libretexts.org The equilibrium constant for the formation of an ion pair from free ions is influenced by the dielectric constant of the solvent and the size and charge of the ions. nih.gov For potassium phenoxides, the nature of the solvent can dictate whether the reaction proceeds through a more ionic or a more covalent-like transition state.

Aggregation of phenolate (B1203915) salts can also have a profound impact on their reactivity. The formation of dimers, trimers, or higher-order aggregates can lead to a decrease in the effective concentration of the reactive monomeric species, thus slowing down the reaction rate. The degree of aggregation is influenced by the concentration of the phenolate, the nature of the solvent, and the temperature.

Effects of Proton Donor Components on Phenolate Reaction Mechanisms

The presence of proton donors, such as water, alcohols, or even the parent phenol (B47542) (p-tert-butylphenol), can significantly affect the mechanism and kinetics of reactions involving potassium p-tert-butylphenolate. tandfonline.comucla.edu Proton donors can interact with the phenoxide anion through hydrogen bonding, which can alter its nucleophilicity and basicity.

In a study of the reaction of 2,6-di-tert-butylphenol (B90309) (ArOH) with methyl acrylate (B77674) catalyzed by potassium 2,6-di-tert-butylphenolate (ArOK), the influence of proton donors like ArOH, water (H₂O), and methanol (B129727) (CH₃OH) on the kinetics was investigated. tandfonline.com The presence of these proton donors was found to affect the rate of the reaction, suggesting their involvement in the reaction mechanism, likely by interacting with the catalyst and other reactive intermediates. tandfonline.com

Theoretical and Computational Chemistry

Density Functional Theory (DFT) Studies of Electronic Structure and Bonding

Density Functional Theory (DFT) is a cornerstone for investigating the electronic structure of potassium phenolate (B1203915) systems. DFT calculations are used to optimize the molecular geometry, analyze frontier molecular orbitals (FMOs), and understand the nature of the bonding between the potassium ion and the phenolate anion.

For phenol-containing derivatives, DFT methods with a functional like B3LYP and a basis set such as LanL2DZ have been successfully used to optimize molecular structures. nih.gov A comparison between theoretical and experimental structural parameters often shows good agreement, validating the computational approach. nih.gov The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical in predicting electronic, optical, and chemical reactivity properties. nih.gov The energy gap between the HOMO and LUMO levels is a key indicator of the molecule's chemical stability. nih.gov

In studies of related complex systems, such as p-tert-butylcalix nih.govarene complexed with a potassium ion, DFT calculations at the B3LYP/6-31+G(d,p)//B3LYP/6-31G(d,p) level have been employed to optimize stable molecular structures and determine their relative stabilities. koreascience.kr Such studies analyze the interaction between the potassium ion and the aromatic rings, providing insight into the bonding characteristics within the complex. koreascience.kr For other potassium salts, like potassium 2,4-hexadienoate, various hybrid functionals such as B3LYP-D3, M05-2X, and M06-2X are often tested to find the most suitable one that accurately reproduces experimental data. epstem.net For that particular compound, the M06-2X functional with a 6-311(d)G+ basis set was found to yield the best correlation. epstem.net Natural Bond Orbital (NBO) analysis is another powerful tool used in conjunction with DFT to investigate charge transfer and hyperconjugative interactions that contribute to molecular stability.

Table 1: Illustrative Comparison of Key Computational Parameters from DFT Studies on Related Phenolic and Potassium Compounds This table presents typical data obtained from DFT calculations on analogous systems to illustrate the type of information generated for Potassium p-tert-butylphenolate.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is instrumental in elucidating complex reaction mechanisms involving potassium p-tert-butylphenolate. By mapping the potential energy surface, researchers can identify intermediates, transition states, and determine the activation energies for elementary reaction steps.

For instance, in the alkylation of phenols, a kinetic scheme for the reaction of 2,6-di-tert-butylphenol (B90309) with methyl acrylate (B77674) in the presence of potassium 2,6-di-tert-butylphenolate has been proposed and analyzed. documentsdelivered.com This work involved the computational simulation of the process kinetics, allowing for the calculation of rate constants for the elementary steps. documentsdelivered.com Such models can become highly complex, involving dozens of chemical species and reaction steps. documentsdelivered.com The comparison of computed kinetic data with experimental results is crucial for validating the proposed mechanism. documentsdelivered.com

Modern approaches often couple DFT-calculated energetics with microkinetic models to connect atomistic-scale information with macroscopic reaction data like turnover frequency and selectivity. This combination allows for the identification of rate-determining steps and the most abundant surface intermediates in catalytic cycles. The ultimate goal of such modeling is to create a robust basis for designing improved catalysts and goal-oriented experiments.

Prediction of Spectroscopic Properties and Reactivity Parameters for Potassium Phenolate Systems

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can then be compared with experimental data for structural confirmation. Time-dependent DFT (TD-DFT) is a common method for calculating electronic transition states and simulating UV-Vis spectra. epstem.net

In a study on potassium 2,4-hexadienoate, TD-DFT calculations were performed to identify the excited states and interpret the experimental UV-Vis spectrum. epstem.net Similarly, theoretical vibrational frequencies can be calculated and compared with experimental FT-IR and Raman spectra. The assignment of vibrational modes is often aided by potential energy distribution (PED) analysis. epstem.net

Reactivity parameters can also be derived from computational data. The energies of the HOMO and LUMO orbitals, for example, are used to calculate global reactivity descriptors that provide insight into the kinetic stability and electron-donating or -accepting capabilities of a molecule. nih.gov Analysis of the molecular electrostatic potential (MEP) can identify the likely sites for electrophilic and nucleophilic attack, offering a visual representation of the reactive regions within the molecule. epstem.net

Table 2: Computationally Derived Properties and Their Applications This table outlines key properties calculated via computational methods for phenolate systems and their relevance.

Analysis of Aggregation, Dimerization, and Supramolecular Structures

Potassium p-tert-butylphenolate, like other alkali metal phenolates, can form aggregates, dimers, and more complex supramolecular structures in both solution and the solid state. Computational methods are essential for understanding the forces driving the formation of these assemblies and their resulting structures.

Studies on related systems highlight the importance of the potassium ion in directing the formation of aggregates. For example, research on eumelanin (B1172464) thin films has shown that potassium content significantly affects the morphology and granularity of aggregates. nih.gov In these systems, potassium can induce self-assembly, and its presence alters the electronic properties near the HOMO-LUMO gap. nih.gov

DFT calculations are well-suited to explore these phenomena. For example, a DFT study on a p-tert-butylcalix nih.govarene, which contains p-tert-butylphenyl units, complexed with a potassium ion investigated the different conformers and binding modes. koreascience.kr The study calculated the complexation efficiency of the potassium ion in different binding pockets within the host molecule, demonstrating the ability of computational methods to probe the subtleties of supramolecular recognition. koreascience.kr Dispersion-corrected DFT methods (e.g., DFT-D3) are particularly important for accurately describing the noncovalent interactions, such as π-π stacking and cation-π interactions, that are crucial in these supramolecular systems.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³⁹K, etc.)

NMR spectroscopy is a cornerstone technique for elucidating the structure and dynamics of chemical compounds in solution. For potassium p-tert-butylphenolate, ¹H and ¹³C NMR are fundamental for confirming the identity of the phenolate (B1203915) ligand, while more specialized techniques can reveal information about its aggregation and reactivity.

Alkali metal alkoxides and phenolates are known to form aggregates (dimers, trimers, tetramers, etc.) in solution, with the degree of aggregation depending on the solvent, concentration, and the nature of the organic group. While direct NMR studies detailing the aggregation of simple potassium p-tert-butylphenolate are not prominent in the literature, the behavior of analogous compounds provides significant insight. For instance, potassium tert-butoxide, a closely related compound, is known to exist as a stable tetrameric, cubane-like cluster in solution, a structure that persists even in the gas phase. wikipedia.org

For more complex potassium phenolate systems, such as those involving monoanionic tetradentate amino-phenolate ligands, Diffusion-Ordered NMR Spectroscopy (DOSY) has been employed to determine the size of species in solution. Studies have shown that while such complexes may exist as dimers in the solid state, they are often monomeric in solution. This highlights the crucial role of the solvent in breaking down aggregated structures.

Furthermore, ³⁹K NMR, though less common due to the potassium nucleus's quadrupole moment, can provide direct information about the local environment of the potassium ion. Studies on various potassium salts have shown that ³⁹K chemical shifts and quadrupole coupling constants are highly sensitive to the local coordination environment, including cation-π interactions with aromatic rings, which would be a key feature in potassium p-tert-butylphenolate aggregates. nih.gov Highly negative chemical shifts, in particular, are considered a signature for cations interacting exclusively with π systems. nih.gov

Real-time reaction monitoring by NMR spectroscopy is a powerful tool for understanding reaction kinetics, mechanisms, and identifying short-lived intermediate species. nih.govyoutube.com This technique allows for the non-invasive, quantitative tracking of reactants, products, and intermediates directly in the reaction mixture. nih.govrsc.org Benchtop NMR spectrometers, in particular, have made this method more accessible for process monitoring. nih.govrsc.org

While this methodology is broadly applicable, specific examples of using NMR to monitor reactions involving potassium p-tert-butylphenolate or to identify its transient intermediates are not extensively documented in peer-reviewed literature. However, the technique is well-suited for this purpose. For example, in a reaction where potassium p-tert-butylphenolate is used as a base or a nucleophile, ¹H or ¹³C NMR could be used to follow the consumption of the phenolate and the appearance of products by integrating the characteristic signals of the tert-butyl group or the aromatic protons over time.

X-ray Crystallography for Solid-State Structure Determination of Phenolate Complexes

Potassium tert-butoxide, for example, crystallizes as a tetrameric cluster with a cubane-like [K₄O₄] core. wikipedia.org This tendency to form polynuclear aggregates is a common feature for alkali metal alkoxides.

In the case of more complex potassium phenolate derivatives, such as those supported by amino-phenolate ligands, X-ray diffraction studies have revealed dinuclear structures in the solid state. These structures are often held together by bridging oxygen atoms from the phenolate groups, creating a central [K₂O₂] core. The potassium ions are further coordinated by other donor atoms within the ligand and sometimes by solvent molecules. This demonstrates the strong tendency of the potassium ion to achieve a higher coordination number through the formation of bridged, aggregated structures. Based on these examples, it is highly probable that potassium p-tert-butylphenolate also adopts a polymeric or aggregated structure in the solid state, rather than existing as a simple ion pair.

Complementary Spectroscopic Techniques for Electronic and Geometric Structure

To gain a complete picture of the electronic properties, particularly in complexes derived from potassium p-tert-butylphenolate, techniques that probe electron spins and nuclear energy levels are essential.

Electron Paramagnetic Resonance (EPR), or Electron Spin Resonance (ESR), is a technique specific to species with unpaired electrons, such as radicals or paramagnetic metal complexes. While potassium p-tert-butylphenolate itself is a diamagnetic, EPR-silent species, its phenolate ligand can be incorporated into complexes with paramagnetic metal ions like copper(II) or iron(III). nih.gov The resulting EPR spectrum provides a wealth of information about the electronic structure and coordination environment of the metal center. nih.govmdpi.com

For a hypothetical square planar or square pyramidal copper(II) complex containing the p-tert-butylphenolate ligand, the EPR spectrum would be characterized by g-tensor values (g∥ and g⊥) and copper hyperfine coupling constants (A∥ and A⊥). ethz.chmdpi.com These parameters are sensitive to the geometry of the complex and the nature of the coordinating atoms. For instance, the coordination of the phenolate oxygen to the Cu(II) center would influence these parameters in a predictable way.

The table below shows typical EPR parameters for a hypothetical Cu(II) complex with phenolate ligation, illustrating the data that would be obtained.

| Parameter | Typical Value for Cu(II)-Phenolate Complex | Information Gained |

| g∥ | 2.20 - 2.40 | Provides information on the covalent character of the in-plane sigma bonds. |

| g⊥ | 2.03 - 2.10 | Relates to the in-plane and out-of-plane pi bonding. |

| A∥ (Cu) | 120 - 200 x 10⁻⁴ cm⁻¹ | Reflects the localization of the unpaired electron on the copper nucleus and the geometry of the complex. |

Mössbauer spectroscopy is a nuclear technique that probes the energy levels of specific atomic nuclei, most commonly ⁵⁷Fe and ¹¹⁹Sn. ru.nlrsc.org It is an exceptionally powerful tool for determining the oxidation state, spin state, and coordination environment of iron in a complex. rcptm.com If p-tert-butylphenolate is used as a ligand to synthesize an iron-containing complex, ⁵⁷Fe Mössbauer spectroscopy would be indispensable for its characterization. nih.govnih.gov

The primary parameters obtained from a Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔE_Q). researchgate.net

Isomer Shift (δ): This parameter is sensitive to the electron density at the nucleus and is therefore highly indicative of the metal's oxidation state (e.g., Fe(II) vs. Fe(III)).

Quadrupole Splitting (ΔE_Q): This arises from the interaction of the nuclear quadrupole moment with a non-spherical local electric field gradient. It provides information about the spin state (high-spin vs. low-spin) and the symmetry of the coordination environment.

For a typical high-spin iron(III) complex with phenolate ligands, the Mössbauer parameters would fall within a characteristic range, as shown in the table below.

| Parameter | Value at low T (mm/s) | Information Gained |

| Isomer Shift (δ) | 0.40 - 0.60 | Consistent with high-spin Fe(III) in an oxygen/nitrogen coordination environment. |

| Quadrupole Splitting (ΔE_Q) | 0.70 - 1.20 | Indicates a distorted coordination geometry around the high-spin Fe(III) center. |

These values are representative for high-spin Fe(III) complexes. Data derived from studies on various iron-phenolate and iron-alkoxide systems. nih.govresearchgate.net The synthesis of iron complexes with substituted phenolate ligands, including those with tert-butyl groups, has been reported, establishing a clear precedent for the use of this technique in characterizing such species. nih.gov

X-ray Emission Spectroscopy (XES)

X-ray Emission Spectroscopy (XES) serves as a powerful, element-selective probe for investigating the electronic structure and coordination environment of specific atoms within a compound. For potassium p-tert-butylphenolate, Potassium Valence-to-Core (VtC) XES is particularly insightful. This technique focuses on the Kβ emission lines, which arise from the transition of electrons from valence orbitals to fill a core-level vacancy in the potassium atom, typically the 1s hole.

The resulting spectrum provides a direct map of the potassium-ligand orbital interactions. Research has established K VtC XES as a robust tool for examining the coordination environment of potassium in various salts. nih.gov The primary spectral features, Kβ2,5 and Kβ″, are highly sensitive to the nature of the atoms bonded to the potassium ion.

Kβ2,5 Transition: This high-energy feature primarily originates from transitions involving ligand np orbitals (in this case, the oxygen 2p orbitals of the phenolate group) that have hybridized with the potassium 3p orbitals. The energy of this transition is a sensitive indicator of metal-ligand bond distances and the electronegativity of the coordinating atom. nih.gov

Kβ″ Transition: A lower-energy satellite peak, the Kβ″, may also be observed. This feature is attributed to the hybridization of potassium 3p orbitals with the ligand's ns orbitals (e.g., oxygen 2s). Its presence and intensity provide deeper insight into the specific bonding environment. nih.gov

In the context of potassium p-tert-butylphenolate, the XES spectrum would be dominated by features arising from the K-O interaction. By comparing the spectral data to reference potassium salts, the precise nature of the K-O bond, including its covalent character and the coordination geometry, can be elucidated. For instance, studies on potassium carbonate (K2CO3) have successfully correlated the observed Kβ″ transition to the hybridization of K 3p orbitals with O 2s valence orbitals. nih.gov

The table below illustrates the sensitivity of VtC XES transition energies to the ligand environment in various potassium salts, providing a reference for interpreting the spectrum of potassium p-tert-butylphenolate.

Interactive Table: Illustrative Kβ VtC XES Data for Reference Potassium Salts

This table presents experimental data for reference compounds to demonstrate the analytical capability of XES. The values are indicative of the shifts observed with different ligand environments.

| Compound | Ligand Type | Kβ2,5 Transition Energy (eV) | Kβ″ Transition Energy (eV) | Key Observation |

| Potassium Chloride (KCl) | Halide | ~3590.2 | Not prominent | Represents a simple ionic interaction; energy serves as a baseline for halides. |

| Potassium Bromide (KBr) | Halide | ~3590.0 | Not prominent | Shift to lower energy compared to KCl, reflecting changes in metal-ligand distance. |

| Potassium Iodide (KI) | Halide | ~3589.6 | Not prominent | Further shift to lower energy, correlating with increasing bond length. |

| Potassium Carbonate (K2CO3) | Oxide | ~3589.8 | ~3582.5 | Appearance of Kβ″ peak indicates K 3p hybridization with O 2s orbitals. nih.gov |

UV-Visible Spectroscopy

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, corresponding to the promotion of electrons from lower to higher energy molecular orbitals. For aromatic compounds like potassium p-tert-butylphenolate, the most significant absorptions are due to π → π* transitions within the benzene (B151609) ring.

The parent compound, p-tert-butylphenol, exhibits characteristic UV absorption bands. However, the deprotonation of the phenolic hydroxyl group to form the potassium p-tert-butylphenolate ion results in a significant and predictable change in the UV-Vis spectrum. The phenolate ion is a more powerful electron-donating group than the neutral hydroxyl group. This increased electron-donating capacity enhances the resonance within the aromatic system, which in turn lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

This reduction in the energy gap leads to a bathochromic shift (or red shift), meaning the absorption maxima (λmax) are shifted to longer wavelengths. A concurrent increase in the molar absorptivity (εmax), known as a hyperchromic effect, is also typically observed.

The UV spectrum of p-tert-butylphenol in a non-polar solvent like cyclohexane (B81311) shows a primary absorption band around 278 nm. nist.gov Upon formation of the potassium salt and dissolution in a polar solvent, this band is expected to shift to a longer wavelength, typically above 290 nm, confirming the formation of the phenolate ion.

Interactive Table: UV-Visible Spectral Data Comparison

This table compares the known spectral data for the parent phenol (B47542) with the expected data for its potassium salt, illustrating the characteristic bathochromic shift.

| Compound | Chromophore | Solvent | λmax (nm) (Primary Band) | Spectral Shift Observation |

| p-tert-Butylphenol | Phenol | Cyclohexane | 278 nist.gov | Represents the baseline absorption of the neutral molecule. |

| Potassium p-tert-butylphenolate | Phenolate Ion | Polar (e.g., Ethanol) | > 290 (Expected) | A significant bathochromic (red) shift is expected due to the increased electron-donating character of the phenolate ion. |

Derivatization and Functionalization of P Tert Butylphenolate Systems

Chemical Modifications and Syntheses of Substituted p-tert-Butylphenols

The substitution of the p-tert-butylphenol ring is a primary strategy for creating new molecules with unique properties. The bulky tert-butyl group often directs substitution to specific positions on the aromatic ring, influencing the outcome of the reaction. Common modifications include halogenation and nitration, as well as more complex syntheses to introduce heterocyclic moieties.

Research into the substitution reactions of sterically hindered phenols, such as 3,5-di-tert-butylphenol (B75145), provides insight into these transformations. For instance, nitration of 3,5-di-tert-butylphenol using 70% nitric acid in glacial acetic acid yields 2-nitro-3,5-di-tert-butylphenol. researchgate.net Using stronger conditions, such as fuming nitric acid in concentrated sulfuric acid, can lead to the formation of dinitro products like 2,6-dinitro-3,5-di-tert-butylphenol. researchgate.net Halogenation reactions proceed similarly, with bromination of 3,5-di-tert-butylphenol resulting in a dibrominated product, and chlorination yielding both dichlorinated and tetrachlorinated products. researchgate.net

More complex derivatives can be synthesized to incorporate other functional structures. For example, new 2,5-disubstituted 1,3,4-oxadiazoles featuring a 2,6-di-tert-butylphenol (B90309) group have been synthesized. nih.gov This synthesis involves reacting 3,5-di-tert-butyl-4-hydroxybenzoic acid with various aryl hydrazides in the presence of phosphorus oxychloride. nih.gov These modifications introduce a heterocyclic oxadiazole ring system, creating compounds with potential applications as antioxidants. nih.gov

Table 1: Examples of Substituted p-tert-Butylphenol Derivatives

| Base Compound | Reaction/Reagents | Resulting Derivative | Reference |

|---|---|---|---|

| 3,5-di-tert-butylphenol | 70% HNO₃ in glacial acetic acid | 2-nitro-3,5-di-tert-butylphenol | researchgate.net |

| 3,5-di-tert-butylphenol | Fuming HNO₃ in c.H₂SO₄ | 2,6-dinitro-3,5-di-tert-butylphenol | researchgate.net |

| 3,5-di-tert-butylphenol | Bromination | Dibromo-3,5-di-tert-butylphenol | researchgate.net |

| 3,5-di-tert-butyl-4-hydroxybenzoic acid | Aryl hydrazides, POCl₃ | 2,6-di-tert-butyl-4-(5-aryl-1,3,4-oxadiazol-2-yl)phenols | nih.gov |

Preparation of Functionalized Phenolate (B1203915) Ligands for Specific Catalytic or Material Science Applications

The derivatives of p-tert-butylphenol are highly valuable as precursors for functionalized phenolate ligands. These ligands, which are formed by the deprotonation of the phenolic hydroxyl group, can coordinate with metal centers to form catalysts or functional materials with tailored properties.

In material science, p-tert-butylphenol itself is a key ingredient. It is widely used in the production of phenolic resins and as a chain terminator to control the molecular weight of polycarbonates. vinatiorganics.comwikipedia.org Its reaction with epichlorohydrin (B41342) and sodium hydroxide (B78521) produces a glycidyl (B131873) ether, an important component in epoxy resin chemistry. vinatiorganics.comwikipedia.org Furthermore, the condensation of p-tert-butylphenol with formaldehyde (B43269) can produce calixarenes, which are macrocyclic compounds used in enzyme mimetics and host-guest chemistry. fishersci.ca

In the field of catalysis, sophisticated ligands are prepared from substituted tert-butylphenols. For instance, a tridentate, dianionic biphenolate phosphine (B1218219) ligand, 2,2'-tert-butylphosphino-bis(4,6-di-tert-butylphenolate), has been synthesized. nih.gov This ligand, when complexed with Group 4 metals like titanium, zirconium, and hafnium, forms active initiators for the ring-opening polymerization of ε-caprolactone, a process used to create biodegradable polyesters. nih.gov The presence of the tert-butyl groups on both the phenol (B47542) rings and the phosphorus atom is crucial for controlling the polymerization, leading to polymers with low polydispersity. nih.gov

Another example involves the synthesis of complex heterocyclic ligands for advanced materials. A tetrapyridophenazine ligand substituted with tert-butyl-phenyl groups (tpphz(tbp)₂) has been developed. rsc.org When this ligand coordinates with ruthenium, it forms complexes with specific photophysical and electrochemical properties, demonstrating how functionalization can be used to fine-tune molecules for applications in areas like molecular electronics or sensors. rsc.org

Table 2: Functionalized Ligands Derived from p-tert-Butylphenol and Their Applications

| Ligand/Derivative System | Application | Reference |

|---|---|---|

| p-tert-Butylphenol-formaldehyde resin | Used in printing inks, coatings, and adhesives | vinatiorganics.com |

| Glycidyl ether of p-tert-butylphenol | Component in epoxy resins | vinatiorganics.comwikipedia.org |

| Calixarenes (from condensation with formaldehyde) | Enzyme mimetics, host-guest chemistry | fishersci.ca |

| 2,2'-tert-butylphosphino-bis(4,6-di-tert-butylphenolate) | Ligand for Group 4 metal catalysts in ring-opening polymerization | nih.gov |

| tert-Butyl-phenyl-substituted tetrapyridophenazine | Component of Ruthenium(II) complexes with specific photophysical properties | rsc.org |

Future Directions and Emerging Research Areas

Development of Novel Catalytic Systems Utilizing Potassium p-tert-butylphenolate

Researchers are actively exploring the development of new catalytic systems that leverage the unique properties of potassium p-tert-butylphenolate. A primary focus is on enhancing its activity and selectivity in a variety of organic transformations. This includes its use as a co-catalyst or as a precursor to more complex catalytic structures. The goal is to design systems that are not only highly efficient but also robust and recyclable, addressing the growing demand for sustainable chemical manufacturing.

One promising avenue is the immobilization of potassium p-tert-butylphenolate onto solid supports. This approach aims to combine the high reactivity of the homogeneous catalyst with the practical advantages of a heterogeneous system, such as ease of separation and reuse. Potential support materials being investigated include polymers, silica, and zeolites. The tailored design of these supported catalysts could lead to improved performance in specific applications, such as fine chemical synthesis and polymerization reactions.

Exploration of New Polymer Architectures and Materials Science Applications

In the realm of materials science, potassium p-tert-butylphenolate is being investigated for its potential to facilitate the synthesis of novel polymer architectures. Its role as an initiator or catalyst in polymerization reactions allows for the creation of polymers with controlled molecular weights, narrow polydispersity, and specific end-group functionalities. This level of control is crucial for the development of advanced materials with tailored properties for a wide range of applications, from biomedical devices to high-performance plastics.

Current research is also focused on its application in the synthesis of block copolymers and other complex polymer structures. These materials are of significant interest due to their ability to self-assemble into ordered nanostructures, which can be utilized in fields such as nanotechnology, drug delivery, and advanced coatings. The ability of potassium p-tert-butylphenolate to mediate living/controlled polymerization reactions is a key factor driving this research.

Advanced Computational Approaches for Predictive Modeling

To accelerate the discovery and optimization of processes involving potassium p-tert-butylphenolate, advanced computational methods are being increasingly employed. Density Functional Theory (DFT) and other molecular modeling techniques are used to gain a deeper understanding of the reaction mechanisms at the atomic level. These computational studies can predict the reactivity of the phenolate (B1203915), elucidate the structure of transition states, and help in the rational design of new catalysts and reaction conditions.

By simulating the interactions between potassium p-tert-butylphenolate and various substrates and solvents, researchers can screen potential reaction pathways and identify the most promising candidates for experimental validation. This synergy between computational modeling and experimental work is expected to significantly shorten the development cycle for new applications of this compound.

Integration with Sustainable Chemistry and Industrial Processes

A significant driver for future research is the integration of potassium p-tert-butylphenolate into more sustainable and environmentally friendly industrial processes. Its high efficiency as a catalyst can lead to reduced energy consumption and waste generation. As a strong base with low nucleophilicity, it is well-suited for selective deprotonation reactions under anhydrous conditions. evonik.com

Efforts are underway to replace traditional, more hazardous bases with potassium p-tert-butylphenolate in various industrial syntheses. Furthermore, its use in solvent-free or green solvent systems is being explored to minimize the environmental impact of chemical processes. The development of catalytic cycles that operate under milder conditions and with higher atom economy will be a key focus for future industrial applications. This aligns with the broader goals of green chemistry to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances.

Q & A

Basic Research Question

- FT-IR Spectroscopy : Confirms phenolic O–H deprotonation (absence of ~3200 cm⁻¹ peak) and tert-butyl group presence (1360–1380 cm⁻¹) .

- Thermogravimetric Analysis (TGA) : Assesses thermal stability; decomposition above 250°C indicates suitability for high-temperature applications .

- X-ray Diffraction (XRD) : Resolves crystal structure to identify polymorphic variations affecting reactivity .

How do environmental factors (pH, humidity) influence the stability of Potassium p-tert-butylphenolate in aqueous solutions?

Basic Research Question

- pH Stability : Use buffered solutions (pH 7–10) to prevent hydrolysis. Below pH 7, protonation regenerates p-tert-butylphenol, reducing efficacy .

- Humidity Control : Store in desiccators with silica gel; hygroscopicity measurements show >5% moisture uptake destabilizes the compound .

How can researchers resolve contradictions in reported solubility data for Potassium p-tert-butylphenolate across solvents?

Advanced Research Question

- Systematic Scoping Review : Follow Arksey & O’Malley’s framework to categorize literature by solvent polarity, temperature, and measurement methods (e.g., gravimetric vs. spectroscopic) .

- Controlled Replication : Reproduce experiments using USP-grade solvents and standardized protocols (e.g., USP30 guidelines for reagent purity) .

- Statistical Analysis : Apply ANOVA to identify outliers or methodological inconsistencies in published datasets .

What experimental designs are optimal for studying the catalytic degradation pathways of Potassium p-tert-butylphenolate in environmental matrices?

Advanced Research Question

- Design : Use a fractional factorial design to test variables like UV exposure, microbial activity, and oxidant concentration .

- Analytical Methods : LC-MS/MS quantifies degradation intermediates (e.g., tert-butylquinone), while ICP-MS tracks potassium ion release .

- Controls : Include abiotic controls (e.g., autoclaved soil) to isolate microbial contributions .

How can computational modeling predict the interaction of Potassium p-tert-butylphenolate with biological macromolecules?

Advanced Research Question

- Molecular Dynamics (MD) Simulations : Use software like GROMACS to model binding affinities with enzymes (e.g., cytochrome P450). Validate with in vitro assays .

- Density Functional Theory (DFT) : Calculate charge distribution on the phenolate group to predict nucleophilic attack sites .

- Data Validation : Cross-reference computational results with crystallographic data (e.g., Protein Data Bank entries) .

What methodologies enable comparative studies of Potassium p-tert-butylphenolate with structurally analogous flame retardants?

Advanced Research Question

- Structure-Activity Relationships (SAR) : Compare log P values, thermal decomposition temperatures, and LC₅₀ toxicity data from databases like Pharos .

- Ecotoxicology Assays : Use standardized OECD guidelines (e.g., Test No. 201) to assess algal growth inhibition vs. triphenyl phosphate analogs .

How should researchers conduct a systematic review of Potassium p-tert-butylphenolate’s environmental persistence and bioaccumulation potential?

Advanced Research Question